6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a derivative of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, a bicyclic heterocyclic framework noted for its pharmacological versatility. This compound features:
- 6-Acetyl group: Enhances lipophilicity and may influence metabolic stability.
- Carboxamide at position 3: A common pharmacophore in bioactive molecules, contributing to solubility and target affinity.
The compound belongs to a class of molecules studied for modulating biological pathways, particularly tumor necrosis factor-alpha (TNF-α) inhibition and anti-mycobacterial activity .
Properties
IUPAC Name |
6-acetyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-14(27)25-12-9-17-18(13-25)32-22(19(17)20(23)28)24-21(29)15-5-7-16(8-6-15)33(30,31)26-10-3-2-4-11-26/h5-8H,2-4,9-13H2,1H3,(H2,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJQWWCQCRZVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 462.59 g/mol. The structure features several functional groups that contribute to its biological activity:
- Acetyl group : Often associated with increased lipophilicity.
- Piperidine ring : Known for its role in various pharmacological activities.
- Sulfonamide group : Implicated in antibacterial and enzyme inhibitory activities.
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer properties . The interaction between the sulfonamide and benzamido groups with biological targets suggests potential modulation of enzyme activity or receptor binding, which could contribute to therapeutic effects against cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies on related tetrahydrothieno pyridine derivatives show potential in reducing inflammation through various biochemical pathways .
Enzyme Inhibition
In vitro studies have demonstrated that the compound may act as an inhibitor for several enzymes. For instance, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment .
While specific mechanisms for this compound are not fully elucidated, the presence of functional groups such as sulfonamides suggests interactions with various biological targets including:
- Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- Receptors : Potential binding to receptors that mediate cellular responses.
Study 1: Anticancer Activity
A study focusing on tetrahydrothieno pyridine derivatives reported that certain analogs exhibited potent cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Study 2: Anti-inflammatory Activity
Another research effort highlighted the anti-inflammatory effects of related compounds in animal models. The results indicated a significant reduction in inflammatory markers following treatment with these derivatives .
Study 3: Enzyme Inhibition
In a comparative study on enzyme inhibitors, derivatives containing the piperidine moiety showed strong inhibitory effects against urease and AChE, suggesting their potential as therapeutic agents in conditions like Alzheimer’s disease and gastric disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of this compound can be contextualized against structurally related derivatives (Table 1). Key comparisons include:
Substituent Effects on Pharmacokinetics
- Piperidinylsulfonyl vs. Methoxyphenyl () : The piperidinylsulfonyl group may enhance metabolic stability compared to methoxy groups, which are prone to oxidative demethylation.
- Acetyl vs.
Mechanistic Divergence
- The target compound’s sulfonamide group may confer selectivity for TNF-α or mycobacterial targets over adenosine pathways.
Table 1: Comparative Analysis of Key Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
